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molecular formula C9H11BrN4 B8435873 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No. B8435873
M. Wt: 255.11 g/mol
InChI Key: AIYQDVRRFGVHKR-UHFFFAOYSA-N
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Patent
US08754103B2

Procedure details

Compound B was prepared by heating A, 6-bromo-3-isopropyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine, prepared as described in Example 9A, Step 1, (0.777 mmole) in acetic acid (6 mL) in the presence of Zinc dust (3.89 mmole) at 60 C for 1 hour. The reaction mixture was then diluted with methanol and filtered to celite. The filtrate was concentrated down and the residue was then filtered through silica gel with first ethyl acetate and then with 1:4 mixture of methanol and dichloromethane. The filtrate was evaporated in vacuo to yield B, 6-bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine.
Name
6-bromo-3-isopropyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.89 mmol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:14]([O-])=O)[C:5]2[N:6]([C:8]([CH:11]([CH3:13])[CH3:12])=[N:9][N:10]=2)[CH:7]=1>C(O)(=O)C.CO.[Zn]>[Br:1][C:2]1[CH:3]=[C:4]([NH2:14])[C:5]2[N:6]([C:8]([CH:11]([CH3:12])[CH3:13])=[N:9][N:10]=2)[CH:7]=1

Inputs

Step One
Name
6-bromo-3-isopropyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=2N(C1)C(=NN2)C(C)C)[N+](=O)[O-]
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3.89 mmol
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated down
FILTRATION
Type
FILTRATION
Details
the residue was then filtered through silica gel with first ethyl acetate
ADDITION
Type
ADDITION
Details
with 1:4 mixture of methanol and dichloromethane
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=C(C=2N(C1)C(=NN2)C(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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